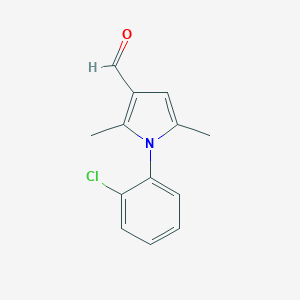

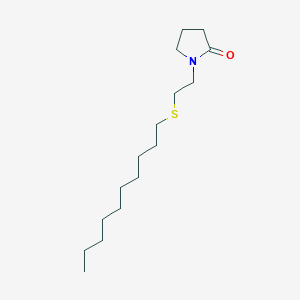

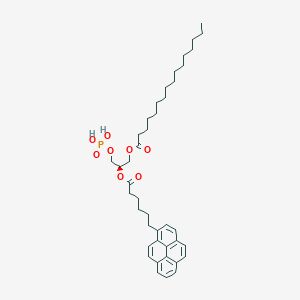

![molecular formula C11H6N4O B039079 [(2E)-3-(5-氨基-4-氰基-2-呋喃基)丙-2-烯基亚]丙二腈 CAS No. 111203-08-8](/img/structure/B39079.png)

[(2E)-3-(5-氨基-4-氰基-2-呋喃基)丙-2-烯基亚]丙二腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

[(2E)-3-(5-amino-4-cyano-2-furyl)prop-2-enylidene]malononitrile is a complex organic molecule that has captured the interest of researchers due to its unique structure and potential applications in various fields of chemistry. It belongs to the category of compounds that exhibit significant electronic and structural properties, making them suitable for investigations into new materials, catalysis, and organic synthesis methodologies.

Synthesis Analysis

The synthesis of compounds similar to [(2E)-3-(5-amino-4-cyano-2-furyl)prop-2-enylidene]malononitrile involves multi-step reactions that include condensation, Michael addition, and nucleophilic substitution. For instance, the reaction of 2-acetylfuran with aldehydes and malononitrile has been described, yielding various derivatives through a condensation process followed by Michael addition in the presence of bases like LDA or NaH in suitable solvents such as THF or DMSO (Greiner‐Bechert & Otto, 1992).

Molecular Structure Analysis

The molecular structure of compounds derived from reactions involving malononitrile and furan or thiophene derivatives has been extensively studied using various spectroscopic techniques. These studies provide insights into the electronic configurations, bond lengths, and overall geometry of the molecules, contributing to a deeper understanding of their reactivity and properties.

Chemical Reactions and Properties

Compounds synthesized from malononitrile and furan derivatives participate in further chemical transformations, including cycloadditions, electrophilic substitutions, and nucleophilic attacks. These reactions are influenced by the electron-withdrawing effects of the cyano groups and the electron-donating effects of the amino groups, leading to a range of derivatives with diverse chemical behaviors (Zaki, Proença, & Booth, 2003).

科学研究应用

合成和化学反应

- 从丙二腈衍生物合成杂环化合物,如吡唑、嘧啶和呋喃,突出了这些化合物在有机合成中的多功能性。例如,与 β-氰基乙肼的反应通过各种环化反应生成吡唑和嘧啶衍生物,证明了该化合物在构建复杂杂环中的效用 (Elnagdi, 1974)。类似地,与 2-氯乙醇和其他醇的反应导致形成 2-氨基-3-氰基-4, 5-二氢呋喃衍生物,进一步说明了该化合物在合成含氮杂环中的作用 (Matsuda、Yamagata、Tomioka & Yamazaki, 1985).

在材料科学和催化中的应用

- 开发新材料和催化剂是另一个重要的应用。例如,某些衍生物用于合成光致变色化合物,这些化合物在暴露于光线下会变色。这些化合物在开发用于高级光学技术的热稳定红外活性光致变色材料方面具有潜在应用 (Heller、Koh、Kose & Rowles, 1997).

抗菌和抗氧化特性

- 一些衍生物显示出有希望的抗菌和抗氧化特性,表明在制药中的潜在应用。例如,由涉及丙二腈反应合成的新型双-α,β-不饱和酮、烟腈和二氢吡啶衍生物已被评估其抗菌活性,表明它们在设计新型抗菌剂中的效用 (Altalbawy, 2013).

药物中间体

- [(2E)-3-(5-氨基-4-氰基-2-呋喃基)丙-2-烯基亚]丙二腈及其衍生物与各种试剂反应形成复杂分子的反应性在合成药物中间体中至关重要。这些反应是开发新药和了解生物活性分子机制的基础 (Dotsenko、Semenova & Aksenov, 2020).

未来方向

属性

IUPAC Name |

2-[(E)-3-(5-amino-4-cyanofuran-2-yl)prop-2-enylidene]propanedinitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6N4O/c12-5-8(6-13)2-1-3-10-4-9(7-14)11(15)16-10/h1-4H,15H2/b3-1+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCTKTBOSNGKAEA-HNQUOIGGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1C#N)N)C=CC=C(C#N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(OC(=C1C#N)N)/C=C/C=C(C#N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2E)-3-(5-amino-4-cyano-2-furyl)prop-2-enylidene]malononitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

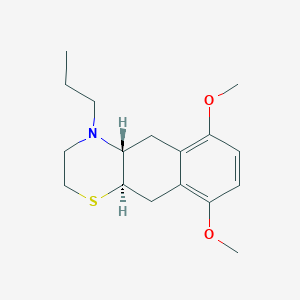

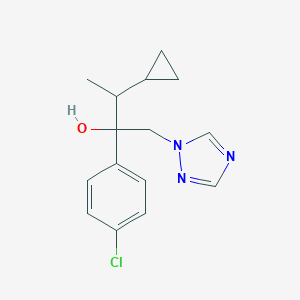

![(2R,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde](/img/structure/B38997.png)

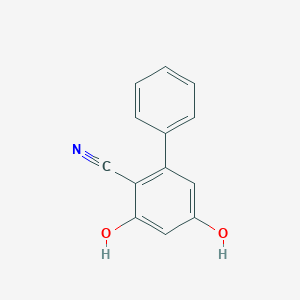

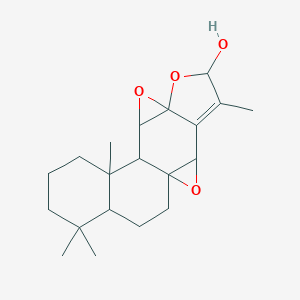

![(1R,2R,4R,5R,6R)-5-Prop-2-enoxy-3,8,9-trioxatricyclo[4.2.1.02,4]nonane](/img/structure/B39006.png)

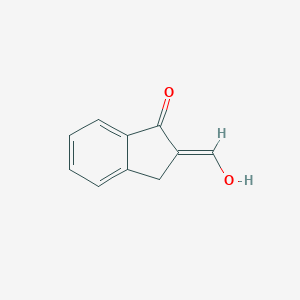

![3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B39013.png)